molecular formula C8H9FN2O2 B7858878 3-Fluoro-4-methoxybenzohydrazide

3-Fluoro-4-methoxybenzohydrazide

Cat. No.: B7858878
M. Wt: 184.17 g/mol
InChI Key: PTWPHFQTXODEEC-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzohydrazide is a useful research compound. Its molecular formula is C8H9FN2O2 and its molecular weight is 184.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organic Synthesis and Derivative Formation : Shi, Wang, and Schlosser (1996) demonstrated the use of related fluorinated compounds in the synthesis of various fluorine-bearing heterocycles, including pyrazolones and pyrimidines (Shi, Wang, & Schlosser, 1996).

  • Antiproliferative and Anticancer Applications : Kumar, Mohana, and Mallesha (2013) synthesized Schiff bases from related fluorinated compounds, demonstrating potential antiproliferative effects against human cancer cell lines (Kumar, Mohana, & Mallesha, 2013).

  • Insecticidal Activity : Mohan et al. (2004) explored the insecticidal activity of oxadiazole derivatives containing related fluoro-substituted phenyl groups (Mohan et al., 2004).

  • Structural and Spectral Characterization : Bao and Wei (2008) characterized a compound structurally similar to 3-Fluoro-4-methoxybenzohydrazide, highlighting the importance of structural studies in understanding molecular properties (Bao & Wei, 2008).

  • Biological Activities in Medicinal Chemistry : Saleem et al. (2018) studied the biological activities of triazole derivatives, including those with fluoro and methoxy substituents, in the context of enzyme inhibition and potential therapeutic applications (Saleem et al., 2018).

  • Environmental and Microbiological Studies : Londry and Fedorak (1993) investigated the transformation of fluorophenols by methanogenic cultures, providing insights into the environmental fate of fluorinated compounds (Londry & Fedorak, 1993).

  • Crystal Structure Analysis : Ananthi et al. (2020) determined the crystal structure of a closely related compound, contributing to the understanding of molecular geometry and intermolecular interactions (Ananthi et al., 2020).

  • Antifungal and Antimicrobial Research : Koçyiğit-Kaymakçıoğlu et al. (2012) synthesized hydrazide-hydrazone derivatives, some containing fluoro substituents, and evaluated their antifungal and antimicrobial activities (Koçyiğit-Kaymakçıoğlu et al., 2012).

  • Optoelectronic Applications : Chandrakantha et al. (2011) investigated the nonlinear optical properties of 1,3,4-oxadiazole derivatives with fluoro-methoxy phenyl groups, demonstrating their potential in optoelectronics (Chandrakantha et al., 2011).

  • Anaerobic Degradation Studies : Stupperich et al. (1996) studied the O-demethylase activity in anaerobic conditions with compounds including fluoro and methoxy substituents, contributing to our understanding of anaerobic microbial processes (Stupperich et al., 1996).

Properties

IUPAC Name

3-fluoro-4-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWPHFQTXODEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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